1-(4-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
1-(4-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their wide range of biological activities and medicinal applications.
Mechanism of Action
Target of Action
Benzothiazole derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
It is known that benzothiazole derivatives interact with their targets, leading to the inhibition of essential enzymes, thereby exerting their biological effects .
Biochemical Pathways
Based on the known targets of benzothiazole derivatives, it can be inferred that this compound may affect various biochemical pathways related to bacterial growth and survival .
Result of Action
Based on the known effects of benzothiazole derivatives, it can be inferred that this compound may exert antibacterial effects by inhibiting essential enzymes, thereby affecting bacterial growth and survival .
Biochemical Analysis
Biochemical Properties
1-(4-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, benzothiazole derivatives, including this compound, have been shown to inhibit enzymes such as dihydroorotase and DNA gyrase . These interactions are typically characterized by the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives have been reported to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, these compounds can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, benzothiazole derivatives have been shown to inhibit the activity of enzymes like dihydroorotase by binding to their active sites . This binding can result in conformational changes in the enzyme, reducing its activity and thereby affecting the biochemical pathways in which the enzyme is involved.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to benzothiazole derivatives can lead to sustained inhibition of target enzymes, resulting in long-term changes in cellular metabolism and function . Additionally, the degradation products of this compound may also have biological activity, further influencing its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression. At higher doses, toxic or adverse effects may be observed. For instance, high doses of benzothiazole derivatives have been associated with toxicity in animal models, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in the therapeutic use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes involved in nucleotide synthesis, such as dihydroorotase . This inhibition can lead to changes in metabolite levels and metabolic flux, affecting the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. For instance, benzothiazole derivatives have been reported to accumulate in the nucleus, where they can interact with DNA and modulate gene expression .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, benzothiazole derivatives have been shown to localize to the mitochondria, where they can influence mitochondrial function and energy production . This localization is crucial for the compound’s ability to modulate cellular processes and exert its biological effects.
Preparation Methods
The synthesis of 1-(4-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The azetidine ring can be introduced through a subsequent reaction with an appropriate azetidine derivative. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
1-(4-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
1-(4-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antibacterial agent by inhibiting various bacterial enzymes.
Comparison with Similar Compounds
1-(4-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can be compared with other benzothiazole derivatives, such as:
4-(1,3-Benzothiazol-2-ylthio)methylbenzoic acid: Known for its antibacterial and anti-inflammatory properties.
N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Exhibits anti-inflammatory and analgesic activities.
2-Substituted benzothiazole compounds: These compounds have shown various biological activities, including anti-cancer and anti-tuberculosis effects.
Properties
IUPAC Name |
1-(4-ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-8-4-3-5-10-11(8)14-13(18-10)15-6-9(7-15)12(16)17/h3-5,9H,2,6-7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPUNOFYNCFOGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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